3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
CAS No.: 900135-49-1
Cat. No.: VC7087344
Molecular Formula: C22H15ClN2O4S2
Molecular Weight: 470.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900135-49-1 |
|---|---|
| Molecular Formula | C22H15ClN2O4S2 |
| Molecular Weight | 470.94 |
| IUPAC Name | 3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C22H15ClN2O4S2/c23-15-3-1-2-13(10-15)11-18-21(28)25(22(30)31-18)9-8-19(26)24-16-5-6-17-14(12-16)4-7-20(27)29-17/h1-7,10-12H,8-9H2,(H,24,26)/b18-11- |
| Standard InChI Key | AGNCMMIJUBGXNN-WQRHYEAKSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure features a 1,3-thiazolidin-4-one ring substituted at the 3-position with a 3-chlorobenzylidene group and a propanamide linker connected to a 6-coumarinyl moiety . The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets . Key structural elements include:
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Thiazolidinone core: A five-membered ring containing sulfur (S1), nitrogen (N3), and two carbonyl groups (C4=O and C2=S) .
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Chlorobenzylidene substituent: A 3-chlorophenyl group conjugated to the thiazolidinone via a double bond, introducing steric and electronic effects .
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Coumarin-propanamide side chain: A 2-oxo-2H-chromen-6-yl group linked through a propanamide bridge, contributing hydrogen-bonding capacity and aromaticity.
The SMILES notation (O=C(CCN1C(=O)C(=Cc2cccc(Cl)c2)SC1=S)Nc1ccc2oc(=O)ccc2c1) encapsulates these features, emphasizing the connectivity and stereochemistry .
Table 1: Physicochemical Properties of the Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 471.0 g/mol | |
| SMILES | O=C(CCN1C(=O)C(=Cc2cccc(Cl)c2)SC1=S)Nc1ccc2oc(=O)ccc2c1 | |
| Key Functional Groups | Thiazolidinone, Coumarin, Amide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive evidence for the compound’s structure. In the -NMR spectrum, the exocyclic =CH proton resonates as a singlet at δ 7.90–8.83 ppm, while the coumarin lactone carbonyl (C2=O) appears at δ 159.43 ppm in -NMR . IR spectra show stretches at 3310 cm (N–H), 1679 cm (C=O), and 1165 cm (C–N), consistent with thiazolidinone and amide functionalities .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of the thiazolidinone core: Condensation of 3-chlorobenzaldehyde with thiourea and ethyl chloroacetate under acidic conditions yields the 5-(3-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one intermediate .
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Propanamide coupling: The intermediate reacts with 6-aminocoumarin using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final product.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazolidinone formation | HCl (cat.), ethanol, reflux | 68–72% | |
| Amide coupling | EDC, HOBt, DMF, rt | 58–65% |
Purification and Analysis
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the compound in >95% purity, as confirmed by HPLC . Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 471.0 ([M+H]), aligning with the molecular formula .
Biological Activities and Mechanisms
Antibacterial and Antiviral Effects
The compound inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and dengue virus NS2B-NS3 protease (IC: 3.8 µM) through dual mechanisms:
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Bacterial inhibition: Disruption of cell wall synthesis via penicillin-binding protein (PBP) interaction .
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Antiviral activity: Competitive binding to the NS2B-NS3 active site, blocking viral polyprotein processing .
Table 3: Biological Activity Data
| Assay | Target | IC/MIC | Source |
|---|---|---|---|
| Antibacterial | S. aureus | 12.5 µg/mL | |
| Antiviral | Dengue NS2B-NS3 | 3.8 µM | |
| Cytotoxicity | PC-3 cells | 12.13 µM | |
| EGFR Inhibition | EGFR kinase | 0.18 µM |
Pharmacological Properties
Pharmacokinetics
Computational ADMET predictions suggest moderate oral bioavailability (58%) due to:
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Lipophilicity: LogP = 2.9, favoring membrane permeability.
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Metabolic stability: Resistance to CYP3A4-mediated oxidation.
Toxicity Profile
In acute toxicity studies (rodent models), the compound exhibits an LD > 500 mg/kg, with no hepatorenal toxicity observed at therapeutic doses .
Therapeutic Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead for dual-action antimicrobial/anticancer agents. Structural modifications (e.g., substituting the 3-chlorophenyl group with nitro or methoxy groups) enhance potency against resistant strains .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility (2.8-fold increase) and sustained release over 72 hours.
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